molecular formula C12H10N2O4S2 B13756269 2,3-Bis(carbomethoxymercapto)quinoxaline CAS No. 58705-49-0

2,3-Bis(carbomethoxymercapto)quinoxaline

Cat. No.: B13756269
CAS No.: 58705-49-0
M. Wt: 310.4 g/mol
InChI Key: GSGMRLJVCKMZIU-UHFFFAOYSA-N
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Description

Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This particular compound features a quinoxaline core with two sulfanyl groups and ester functionalities, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate typically involves the reaction of quinoxaline derivatives with thiol and ester reagents. One common method includes the chemoselective Michael reaction of acrylic acid with the parent substrate quinoxaline-2(1H)-thione . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate involves its interaction with biological targets such as enzymes and receptors. The quinoxaline core can bind to specific sites on enzymes, inhibiting their activity and leading to the desired biological effects . The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate is unique due to its dual sulfanyl and ester functionalities, which provide a versatile platform for further chemical modifications and biological applications.

Properties

CAS No.

58705-49-0

Molecular Formula

C12H10N2O4S2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate

InChI

InChI=1S/C12H10N2O4S2/c1-17-11(15)19-9-10(20-12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3

InChI Key

GSGMRLJVCKMZIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)SC1=NC2=CC=CC=C2N=C1SC(=O)OC

Origin of Product

United States

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